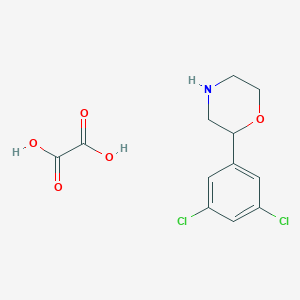

2-(3,5-Dichlorophenyl)morpholine oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

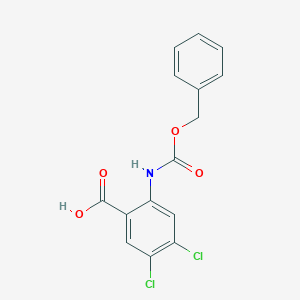

2-(3,5-Dichlorophenyl)morpholine oxalate is a unique chemical compound with the empirical formula C12H13Cl2NO5 . It has a molecular weight of 322.14 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-(3,5-Dichlorophenyl)morpholine oxalate can be represented by the SMILES stringOC(=O)C(O)=O.Clc1cc(Cl)cc(c1)C2CNCCO2 . The InChI representation is 1S/C10H11Cl2NO.C2H2O4/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10;3-1(4)2(5)6/h3-5,10,13H,1-2,6H2;(H,3,4)(H,5,6) . Physical And Chemical Properties Analysis

2-(3,5-Dichlorophenyl)morpholine oxalate is a white to yellow solid . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis and Spectroscopic Characterization

Research on Co(III) complexes, including those with morpholine components, has led to insights into their synthesis and characterization. For instance, Amirnasr et al. (2001) synthesized Co(III) complexes with morpholine, studying their structure through X-ray diffraction and spectroscopic methods. These complexes showed interactions through hydrogen bonds and π–π interactions, contributing to the understanding of their 3D network structures (Amirnasr et al., 2001).

Kinase Activity Inhibition

The optimization of quinolinecarbonitriles, involving morpholine groups, has been reported to significantly inhibit Src kinase activity. Boschelli et al. (2001) discovered that replacing certain groups with a morpholine group enhanced the inhibition of Src kinase activity and Src-mediated cell proliferation, highlighting the compound's potential in cancer research (Boschelli et al., 2001).

Crystal Structure Insights

The crystal structure of dimethomorph, a morpholine fungicide, was elucidated by Kang et al. (2015), revealing its molecular configuration and interactions. Such studies are essential for understanding the chemical's behavior and potential applications in agriculture (Kang et al., 2015).

Magnetic Properties

Research into rhenium(IV) compounds, including oxalate complexes, provides insights into their magnetic properties. Chiozzone et al. (1999) synthesized and analyzed the crystal structures and magnetic behavior of these compounds, contributing to the field of material science (Chiozzone et al., 1999).

Fluorescence Imaging in Living Cells

A morpholine-type naphthalimide chemosensor was developed for imaging trivalent metal ions in living cells, highlighting its application in biological and medical research. Ye et al. (2019) demonstrated its effective use in detecting Fe3+, Al3+, and Cr3+ ions, showcasing the potential for morpholine derivatives in diagnostic imaging (Ye et al., 2019).

Safety and Hazards

The compound is labeled with the pictogram of a skull and crossbones, indicating that it is dangerous . The hazard statements associated with it are H301 and H319 . The precautionary statements are P301+P310 and P305+P351+P338 . A Material Safety Data Sheet (MSDS) is available for further safety information .

Propriétés

IUPAC Name |

2-(3,5-dichlorophenyl)morpholine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO.C2H2O4/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10;3-1(4)2(5)6/h3-5,10,13H,1-2,6H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMJVEVHDSRJCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC(=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichlorophenyl)morpholine oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2S,3R,4S,5R,6R)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2694420.png)

![7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694424.png)

![3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694429.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2694431.png)

![N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2694432.png)

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694433.png)